3,5-Diisopropylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diisopropylthiophen-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropylthiophen-2-amine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used for the industrial production of aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3,5-Diisopropylthiophen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylthiophen-2-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of thiophene derivatives.
2-Aminothiophene: A simple thiophene derivative with an amino group at the 2-position.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at the 3 and 4 positions.
Uniqueness
3,5-Diisopropylthiophen-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other thiophene derivatives .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)thiophen-2-amine |
InChI |
InChI=1S/C10H17NS/c1-6(2)8-5-9(7(3)4)12-10(8)11/h5-7H,11H2,1-4H3 |
InChI Key |
PRJAQRDRKKBCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.